HN-saponin F

Description

Structure

2D Structure

Properties

CAS No. |

39524-13-5 |

|---|---|

Molecular Formula |

C41H66O13 |

Molecular Weight |

767.0 g/mol |

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C41H66O13/c1-36(2)13-15-41(35(50)54-34-32(49)30(47)29(46)24(18-42)52-34)16-14-39(5)21(22(41)17-36)7-8-26-37(3)11-10-27(53-33-31(48)28(45)23(44)19-51-33)38(4,20-43)25(37)9-12-40(26,39)6/h7,22-34,42-49H,8-20H2,1-6H3/t22-,23-,24+,25+,26+,27-,28-,29+,30-,31+,32+,33-,34-,37-,38-,39+,40+,41-/m0/s1 |

InChI Key |

UCVNVSOIAFGLPL-UUWFFIQNSA-N |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)CO)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O)O |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(CO6)O)O)O)C)C)C2C1)C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C |

solubility |

not available |

Origin of Product |

United States |

Foundational & Exploratory

"HN-saponin F chemical structure and properties"

For Researchers, Scientists, and Drug Development Professionals

Abstract

HN-saponin F is a triterpenoid saponin identified in medicinal plants such as Lonicera macrantha (also known as Lonicera macranthoides). As a member of the saponin class of compounds, it exhibits a range of biological activities, with anti-inflammatory properties being of significant interest. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on its potential therapeutic applications. This document also outlines general experimental protocols for the isolation and characterization of saponins from plant sources and discusses the signaling pathways commonly modulated by this class of compounds.

Chemical Structure and Properties

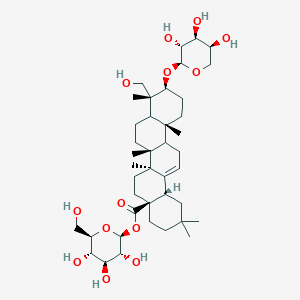

This compound is a complex glycoside with a triterpenoid aglycone core. Its systematic IUPAC name is [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate.[1] The chemical structure consists of an oleanane-type triterpenoid skeleton linked to two sugar moieties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are primarily based on computational models and data available in public chemical databases.

| Property | Value | Source |

| Molecular Formula | C41H66O13 | PubChem |

| Molecular Weight | 767.0 g/mol | PubChem |

| IUPAC Name | [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | PubChem |

| SMILES | C[C@]12CC--INVALID-LINK--(C)C)C(=O)O[C@H]6--INVALID-LINK--CO)O)O)O)C)C)(C)CO">C@@HO[C@H]7--INVALID-LINK--O)O">C@@HO | PubChem |

| InChI Key | UCVNVSOIAFGLPL-UUWFFIQNSA-N | PubChem |

| XLogP3 | 2.9 | PubChem |

| Hydrogen Bond Donor Count | 9 | PubChem |

| Hydrogen Bond Acceptor Count | 13 | PubChem |

Table 1: Physicochemical Properties of this compound

Experimental Protocols

General Isolation and Purification Workflow

The isolation of saponins from plant sources typically involves a multi-step process to separate them from other phytochemicals. High-Speed Counter-Current Chromatography (HSCCC) and High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry are powerful techniques for the separation and purification of saponins.[2]

2.1.1. Extraction:

-

Air-dried and powdered plant material (e.g., flower buds of Lonicera macranthoides) is extracted with a polar solvent, typically 90% ethanol, at room temperature.

-

The extraction is repeated multiple times to ensure maximum yield.

-

The solvent is then evaporated under reduced pressure to obtain a crude extract.

2.1.2. Partitioning:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether and ethyl acetate.

-

This step removes non-polar compounds and lipids (in the petroleum ether fraction) and enriches the saponins in the ethyl acetate and aqueous fractions.

2.1.3. Chromatographic Separation:

-

The saponin-rich fraction is subjected to High-Speed Counter-Current Chromatography (HSCCC) for initial separation.[2] A suitable two-phase solvent system is selected based on the polarity of the target saponins.

-

Fractions collected from HSCCC are analyzed by analytical HPLC-MS to identify those containing this compound.

-

The identified fractions are then further purified using preparative HPLC on a C18 column with a gradient elution of acetonitrile and water to yield the pure compound.

Structural Elucidation

The structure of the isolated saponin is elucidated using a combination of spectroscopic methods.

2.2.1. Mass Spectrometry (MS):

-

Technique: Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF-MS).

-

Protocol: The purified compound is dissolved in a suitable solvent (e.g., methanol) and infused into the mass spectrometer. Mass spectra are acquired in both positive and negative ion modes.

-

Data Analysis: The high-resolution mass spectrum provides the exact mass of the molecular ion, which is used to determine the molecular formula. Tandem MS (MS/MS) experiments are performed to induce fragmentation of the molecular ion. The fragmentation pattern, characterized by the successive loss of sugar moieties, helps to determine the sequence and type of sugars in the glycosidic chains.[3]

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Technique: 1H NMR, 13C NMR, and 2D NMR (COSY, HSQC, HMBC).

-

Protocol: The purified saponin is dissolved in a deuterated solvent (e.g., pyridine-d5). 1D and 2D NMR spectra are acquired on a high-field NMR spectrometer.

-

Data Analysis: The 1H and 13C NMR spectra provide information about the number and types of protons and carbons in the molecule. 2D NMR experiments are used to establish the connectivity between atoms, allowing for the complete assignment of the chemical structure, including the stereochemistry of the aglycone and the glycosidic linkages.

Biological Activities and Signaling Pathways

Saponins as a class are known to possess a wide range of biological activities, including anti-inflammatory, anticancer, and immunomodulatory effects. This compound, in particular, has been noted for its anti-inflammatory properties.

Anti-inflammatory Effects

The anti-inflammatory effects of saponins are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. While specific studies on this compound are limited, the general mechanisms of action for anti-inflammatory saponins involve the inhibition of pro-inflammatory mediators and the modulation of inflammatory signaling cascades.

Modulation of Signaling Pathways

Saponins have been shown to influence several critical signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the regulation of inflammatory gene expression.

3.2.1. NF-κB Signaling Pathway: The NF-κB pathway is a key regulator of the immune and inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding pro-inflammatory cytokines and enzymes. Many saponins exert their anti-inflammatory effects by inhibiting the degradation of IκBα, thereby preventing NF-κB activation.[4]

3.2.2. MAPK Signaling Pathway: The MAPK pathway is another crucial signaling cascade involved in inflammation. It comprises a series of protein kinases that are activated in response to extracellular stimuli. The three main subfamilies of MAPKs are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Activation of these kinases leads to the phosphorylation of transcription factors that regulate the expression of inflammatory genes. Some saponins have been shown to inhibit the phosphorylation of p38, ERK, and JNK, thereby suppressing the inflammatory response.[5][6][7]

Conclusion and Future Directions

This compound is a promising natural product with potential therapeutic applications, particularly in the management of inflammatory conditions. While its basic chemical properties are known, further research is required to fully elucidate its pharmacological profile. Specifically, detailed studies on its mechanism of action, including the identification of its direct molecular targets and its effects on various signaling pathways, are warranted. The development of robust and scalable methods for its isolation and purification will be crucial for advancing its preclinical and clinical development. Furthermore, comprehensive spectroscopic data, including detailed NMR and mass spectrometry analysis, are needed to create a complete reference for this compound. The information provided in this guide serves as a foundation for future research into this intriguing saponin.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Rapid separation and identification of 31 major saponins in Shizhu ginseng by ultra-high performance liquid chromatography–electron spray ionization–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Anti-inflammation effects of the total saponin fraction from Dioscorea nipponica Makino on rats with gouty arthritis by influencing MAPK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sasanquasaponin from Camellia oleifera Abel Exerts an Anti-Inflammatory Effect in RAW 264.7 Cells via Inhibition of the NF-κB/MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Saikosaponin A mediates the inflammatory response by inhibiting the MAPK and NF-κB pathways in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

HN-saponin F: A Technical Guide to Natural Sources, Isolation, and Anti-Inflammatory Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of HN-saponin F, a triterpenoid saponin with significant anti-inflammatory properties. This document details its primary natural sources, comprehensive isolation methodologies, and the molecular signaling pathways through which it exerts its therapeutic effects. The information presented is intended to support research and development efforts in the fields of natural product chemistry, pharmacology, and drug discovery.

Natural Sources of this compound

This compound has been identified in a variety of plant species, often as part of a complex mixture of related triterpenoid saponins. The primary documented botanical sources are outlined in the table below. The presence and concentration of this compound can vary depending on the plant part, geographical location, and harvesting time.

| Plant Species | Family | Plant Part(s) |

| Lonicera macrantha | Caprifoliaceae | Flower buds, Stems, Leaves[1] |

| Sanguisorba officinalis | Rosaceae | Roots |

| Stauntonia hexaphylla | Lardizabalaceae | Not specified in available results |

| Acanthopanax senticosus | Araliaceae | Fruit[2] |

| Caulophyllum robustum | Berberidaceae | Roots and Rhizomes |

| Dipsacus asper | Caprifoliaceae | Roots |

Quantitative Analysis of this compound and Related Saponins

Accurate quantification of this compound in plant matrices is crucial for quality control and for establishing dose-response relationships in pharmacological studies. Various analytical techniques have been employed for the quantitative determination of triterpenoid saponins in the source plants. While specific yield data for this compound is not consistently reported across the literature, the following table summarizes the methodologies used for the quantification of related saponins in the pertinent genera.

| Plant Genus | Analytical Method | Key Findings |

| Lonicera | RRLC-MS/MS | A method was developed for the simultaneous determination of five major saponins in different parts of Lonicera macranthoides, showing significantly higher concentrations in the flower buds.[1] |

| Stauntonia | HPLC-DAD | A validated HPLC-DAD method for the quantitative determination of nine triterpenoid saponins in Stauntonia obovatifoliola Hayata subsp. intermedia stems.[3][4] |

| Acanthopanax | HPLC-CAD, LC-ESI-TOF-MS | A method for the determination of 15 triterpenoid saponins in various parts of Acanthopanax henryi.[5] |

| Caulophyllum | HPLC-ELSD | An HPLC-ELSD method was developed for the determination of triterpenoid saponins in Caulophyllum thalictroides.[6][7] |

| Sanguisorba | HPLC-ELSD | A method for the simultaneous determination of 11 phenolic acids and 12 triterpenes in Sanguisorba officinalis L.[8][9][10] |

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural sources typically involves a multi-step process of extraction and chromatographic purification. The following is a generalized protocol synthesized from various published studies on the isolation of triterpenoid saponins from the identified plant genera.

General Workflow for Saponin Isolation

Figure 1: Generalized workflow for the isolation of this compound.

Detailed Methodology

1. Plant Material Preparation:

-

The selected plant material (e.g., dried roots, leaves) is ground into a fine powder to increase the surface area for extraction.

2. Extraction:

-

The powdered plant material is extracted with a suitable solvent, typically 70% aqueous ethanol, under reflux for a specified period (e.g., 2 hours). This process is often repeated multiple times (e.g., three times) to ensure exhaustive extraction.

-

The extracts are then combined and filtered to remove solid plant debris.

3. Concentration and Partitioning:

-

The solvent is removed from the combined extracts under reduced pressure using a rotary evaporator to yield a concentrated crude extract.

-

This crude extract is then suspended in water and subjected to liquid-liquid partitioning with a non-polar solvent (e.g., petroleum ether) to remove lipids and pigments, followed by extraction with a more polar solvent such as n-butanol to enrich the saponin content. The n-butanol fraction, containing the saponins, is collected.

4. Chromatographic Purification:

-

Column Chromatography: The dried n-butanol fraction is subjected to column chromatography on a stationary phase such as silica gel or octadecylsilane (ODS). A gradient elution system with increasing polarity (e.g., chloroform-methanol-water mixtures) is used to separate the components into fractions.

-

Fraction Monitoring: The collected fractions are monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing the target saponin.

-

Semi-Preparative HPLC: Fractions enriched with this compound are further purified using semi-preparative HPLC on a C18 column with a suitable mobile phase (e.g., methanol-water or acetonitrile-water gradients) to yield the pure compound.

5. Structure Elucidation:

-

The structure of the isolated this compound is confirmed using spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HMQC, and HMBC).

Anti-Inflammatory Signaling Pathways

This compound and its aglycone, hederagenin, have been shown to exert anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are critical in the cellular response to inflammatory stimuli, such as lipopolysaccharide (LPS).

Inhibition of NF-κB and MAPK Signaling

The diagram below illustrates the inhibitory action of saponins on these pro-inflammatory signaling cascades.

Figure 2: Inhibition of NF-κB and MAPK pathways by this compound.

Upon stimulation by LPS, Toll-like receptor 4 (TLR4) initiates downstream signaling cascades that activate both the MAPK and NF-κB pathways. The activation of IκB kinase (IKK) leads to the phosphorylation and subsequent degradation of the inhibitory protein IκB, releasing NF-κB to translocate to the nucleus. In the nucleus, NF-κB induces the transcription of various pro-inflammatory genes, including TNF-α, IL-6, COX-2, and iNOS. This compound has been shown to inhibit the activation of IKK and the phosphorylation of MAPK pathway components (p38, ERK, and JNK), thereby preventing the nuclear translocation of NF-κB and suppressing the expression of inflammatory mediators.[11][12][13][14][15][16][17]

Conclusion

This compound is a promising natural compound with well-documented anti-inflammatory properties. This guide provides a comprehensive overview of its natural sources, detailed methodologies for its isolation and quantification, and a clear visualization of its mechanism of action at the molecular level. This information serves as a valuable resource for researchers and professionals in the pharmaceutical and nutraceutical industries, facilitating further investigation and potential development of this compound as a therapeutic agent for inflammatory conditions.

References

- 1. Simultaneous determination of five triterpenoid saponins in different parts of Lonicera macranthoides by RRLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Triterpenoid Saponins From the Fruit of Acanthopanax senticosus (Rupr. & Maxim.) Harms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Simultaneous quantitative analysis of nine triterpenoid saponins for the quality control of Stauntonia obovatifoliola Hayata subsp. intermedia stems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Determination of saponins and alkaloids in Caulophyllum thalictroides (blue cohosh) by high-performance liquid chromatography and evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 8. Determination of Triterpenoids and Phenolic Acids from Sanguisorba officinalis L. by HPLC-ELSD and Its Application - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of Triterpenoids and Phenolic Acids from Sanguisorba officinalis L. by HPLC-ELSD and Its Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Saponarin from barley sprouts inhibits NF-κB and MAPK on LPS-induced RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Saikosaponin A mediates the inflammatory response by inhibiting the MAPK and NF-κB pathways in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sasanquasaponin from Camellia oleifera Abel Exerts an Anti-Inflammatory Effect in RAW 264.7 Cells via Inhibition of the NF-κB/MAPK Signaling Pathways [mdpi.com]

- 15. Sasanquasaponin from Camellia oleifera Abel Exerts an Anti-Inflammatory Effect in RAW 264.7 Cells via Inhibition of the NF-κB/MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

Unveiling the Therapeutic Potential of HN-saponin F: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

HN-saponin F, a triterpenoid saponin naturally occurring in medicinal plants such as Lonicera macranthoides and Dipsacus asper, is emerging as a compound of significant interest in pharmacological research. This technical guide synthesizes the current understanding of the biological activities of this compound, with a focus on its cytotoxic and anti-inflammatory properties. This document provides an in-depth look at the quantitative data, experimental methodologies, and implicated signaling pathways to support further investigation and potential therapeutic development.

Cytotoxic Activity against Cancer Cells

This compound has demonstrated notable cytotoxic effects against various cancer cell lines. The primary mechanism of this activity is believed to be the induction of apoptosis, or programmed cell death.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound against different cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| L1210 | Leukemia | 37 | [1] |

| HL-60 | Leukemia | Not specified | [1] |

| SK-OV-3 | Ovarian Cancer | Not specified | [1] |

Further research is required to establish a more comprehensive profile of this compound's cytotoxicity across a wider range of cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

This compound

-

Cancer cell lines (e.g., L1210, HL-60, SK-OV-3)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties, primarily through the modulation of key signaling pathways involved in the inflammatory response.

Inhibition of Inflammatory Mediators

This compound has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO).

| Cell Line | Inflammatory Stimulus | Inhibited Mediator | IC50 (µM) | Reference |

| RAW 264.7 | LPS | Nitric Oxide (NO) | Not specified | [2] |

Quantitative data on the inhibition of other pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β by this compound is an area for further investigation.

Experimental Protocol: Nitric Oxide (NO) Assay (Griess Test)

The Griess test is a colorimetric assay used to quantify nitrite, a stable and nonvolatile breakdown product of NO.

Materials:

-

This compound

-

RAW 264.7 murine macrophage cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS)

-

Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate until they reach 80-90% confluency.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: Add 50 µL of supernatant to a new 96-well plate, followed by 50 µL of Griess reagent Part A and 50 µL of Part B.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Generate a standard curve using the sodium nitrite standard solution to determine the nitrite concentration in the samples.

Signaling Pathways Modulated by this compound

The biological activities of this compound are underpinned by its ability to modulate critical intracellular signaling pathways.

Induction of Apoptosis

This compound is believed to induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway. This involves the regulation of pro-apoptotic and anti-apoptotic proteins.

Experimental Workflow for Apoptosis Analysis

Inhibition of NF-κB Signaling Pathway

The anti-inflammatory effects of saponins are often attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

NF-κB Signaling Pathway Inhibition by this compound

Modulation of PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival and proliferation. Some saponins have been shown to inhibit this pathway, contributing to their anti-cancer effects.

PI3K/Akt Signaling Pathway and this compound

Conclusion and Future Directions

This compound demonstrates significant potential as a cytotoxic and anti-inflammatory agent. The available data underscores its ability to induce apoptosis in cancer cells and suppress key inflammatory pathways. However, to fully elucidate its therapeutic promise, further research is imperative. Future studies should focus on:

-

Comprehensive Cytotoxicity Screening: Evaluating the IC50 values of this compound across a broader panel of human cancer cell lines.

-

Detailed Mechanistic Studies: Investigating the precise molecular targets of this compound within the apoptotic and inflammatory signaling cascades.

-

Quantitative Anti-inflammatory Profiling: Determining the dose-dependent effects of this compound on a wider array of pro-inflammatory cytokines and enzymes.

-

In Vivo Efficacy and Safety: Conducting animal studies to assess the anti-tumor and anti-inflammatory effects of this compound in a physiological context, as well as to determine its pharmacokinetic and toxicological profile.

This technical guide provides a foundational understanding of the biological activities of this compound, offering a valuable resource for researchers dedicated to the discovery and development of novel therapeutic agents from natural sources.

References

HN-saponin F: A Technical Overview of its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

HN-saponin F is a triterpenoid saponin, a class of naturally occurring glycosides found in various plant species. It has been isolated from plants such as Lonicera macranthoides, Dipsacus asper, and Anemone tetrasepala. As a hederagenin 3-O-glycoside, this compound possesses a characteristic chemical structure that is believed to be crucial for its biological activities. The presence of a free carboxylic acid at the C-28 position is a notable feature, which appears to be essential for its cytotoxic effects. This document provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a focus on its anti-inflammatory and cytotoxic properties. The information presented herein is intended to serve as a technical guide for researchers and professionals in the field of drug discovery and development.

Quantitative Biological Activities

Table 1: Quantitative Anticomplementary Activity of this compound

| Assay | Pathway | IC50 Value | Source |

| Anticomplementary Activity | Classical Pathway | 3.7 x 10⁻⁵ M | [1] |

Table 2: Reported Cytotoxic Activity of this compound against Various Cancer Cell Lines

| Cell Line | Cancer Type | Reported Activity | Note |

| P-388 | Murine Leukemia | Cytotoxic | Specific IC50 value for this compound is not available. Hederagenin and its 3-O-glycosides are reported to be cytotoxic. |

| L-1210 | Murine Leukemia | Cytotoxic | Specific IC50 value for this compound is not available. Hederagenin and its 3-O-glycosides are reported to be cytotoxic. |

| U-937 | Human Histiocytic Lymphoma | Cytotoxic | Specific IC50 value for this compound is not available. Hederagenin and its 3-O-glycosides are reported to be cytotoxic. |

| HL-60 | Human Promyelocytic Leukemia | Cytotoxic | Specific IC50 value for this compound is not available. Hederagenin and its 3-O-glycosides are reported to be cytotoxic. |

| SNU-5 | Human Gastric Carcinoma | Cytotoxic | Specific IC50 value for this compound is not available. Hederagenin and its 3-O-glycosides are reported to be cytotoxic. |

| HepG2 | Human Liver Cancer | Cytotoxic | Specific IC50 value for this compound is not available. Hederagenin and its 3-O-glycosides are reported to be cytotoxic. |

Mechanism of Action

The precise molecular mechanisms of this compound are not fully elucidated. However, based on the activities of its structural class (hederagenin 3-O-glycosides), its primary mechanisms are inferred to be the induction of apoptosis in cancer cells and the suppression of inflammatory responses.

Anti-Inflammatory Activity: Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of many saponins, including hederagenin glycosides, are attributed to their ability to modulate key inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. It is hypothesized that this compound exerts its anti-inflammatory effects by inhibiting the activation of NF-κB. This inhibition would lead to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes.

Pro-Apoptotic Activity: Modulation of PI3K/Akt and Mitochondrial Pathways

The cytotoxic effects of hederagenin and its glycosides are often mediated by the induction of apoptosis. This programmed cell death is frequently initiated through the modulation of the PI3K/Akt signaling pathway, a key regulator of cell survival, and the intrinsic mitochondrial pathway. It is proposed that this compound may inhibit the PI3K/Akt pathway, leading to a decrease in the expression of anti-apoptotic proteins (like Bcl-2) and an increase in pro-apoptotic proteins (like Bax). This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, culminating in apoptosis.

Experimental Protocols

The following are generalized protocols for key assays relevant to the study of this compound's mechanism of action. These should be optimized for specific experimental conditions.

Anticomplementary Activity Assay (Classical Pathway)

This assay measures the inhibition of complement-mediated hemolysis of sensitized erythrocytes.

Materials:

-

Veronal-buffered saline (VBS)

-

Sensitized sheep red blood cells (EA)

-

Normal human serum (as a source of complement)

-

This compound stock solution

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare serial dilutions of this compound in VBS.

-

In a 96-well plate, add 50 µL of diluted this compound to each well.

-

Add 50 µL of diluted normal human serum to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Add 50 µL of sensitized sheep red blood cells to each well.

-

Incubate the plate at 37°C for 60 minutes with gentle shaking.

-

Centrifuge the plate at 1000 x g for 5 minutes.

-

Transfer 100 µL of the supernatant to a new 96-well plate.

-

Measure the absorbance at 412 nm.

-

Calculate the percentage of hemolysis inhibition compared to the control (without this compound).

-

Determine the IC50 value from the dose-response curve.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses cell viability based on the metabolic activity of mitochondrial dehydrogenases.

Materials:

-

Target cancer cell lines

-

Complete cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, 72 hours).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Incubate the plate for 15 minutes at room temperature with shaking.

-

Measure the absorbance at a wavelength of 570 nm.

-

Calculate the percentage of cell viability relative to the untreated control cells.

-

Determine the IC50 value from the dose-response curve.

Western Blotting for Apoptosis Markers

This technique is used to detect and quantify key proteins involved in the apoptotic cascade.

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the cells and determine the protein concentration of each sample.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion and Future Directions

This compound demonstrates clear biological activity, particularly in modulating the complement system and exhibiting cytotoxicity against various cancer cell lines. While its precise mechanisms of action are still under investigation, evidence from structurally related hederagenin glycosides strongly suggests that its anti-inflammatory and pro-apoptotic effects are mediated through the inhibition of the NF-κB pathway and modulation of the PI3K/Akt and mitochondrial apoptosis pathways, respectively.

Future research should focus on elucidating the specific molecular targets of this compound and confirming the inferred signaling pathways through targeted molecular studies. Obtaining quantitative cytotoxicity data (IC50 values) against a broader panel of cancer cell lines is crucial for a more complete understanding of its therapeutic potential. Further investigation into its in vivo efficacy and safety profile will be essential for its development as a potential therapeutic agent.

References

A Technical Whitepaper on the Pharmacological Properties of HN-saponin F

Foreword for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known characteristics of HN-saponin F and the broader pharmacological activities of its chemical class. This compound is identified chemically as an oleanane-type triterpenoid saponin with the molecular formula C41H66O13.[1] It has been identified in plant species such as Lonicera macrantha and Sanguisorba officinalis.[1]

Currently, specific, in-depth pharmacological studies focusing exclusively on this compound are limited in publicly accessible scientific literature. Therefore, to provide a valuable and foundational guide for researchers, this whitepaper will detail the well-documented pharmacological properties of triterpenoid saponins as a class. The experimental protocols and signaling pathways described herein are standard methodologies used to evaluate these compounds and are presented as a predictive framework for investigating this compound.

General Pharmacological Properties of Triterpenoid Saponins

Saponins are a diverse group of naturally occurring glycosides known for a wide range of biological activities.[2][3] Their amphiphilic nature allows them to interact with cell membranes, a key aspect of their mechanism of action.[3][4] The primary pharmacological effects attributed to this class of compounds include anti-cancer, anti-inflammatory, and immunomodulatory activities.[2][5][6]

Anti-Cancer Activity

Triterpenoid saponins exhibit significant potential in oncology research through various mechanisms.[5][6] These include:

-

Anti-proliferative Effects: Inhibition of cancer cell growth is a hallmark of many saponins.[6][7]

-

Induction of Apoptosis: Saponins are known to trigger programmed cell death in cancer cells through both caspase-dependent and independent pathways.[8][9]

-

Anti-Angiogenic Effects: They can inhibit the formation of new blood vessels, which are crucial for tumor growth and metastasis.[6][10][8]

-

Anti-Metastatic Activity: Some saponins have been shown to prevent the spread of cancer cells.[6]

Anti-Inflammatory Activity

Inflammation is a critical factor in numerous chronic diseases. Saponins have demonstrated potent anti-inflammatory effects, primarily by inhibiting the production of pro-inflammatory mediators.[11][12][13] This is often achieved through the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.[8][12][13]

Immunomodulatory Effects

Saponins can act as adjuvants, enhancing the immune response to antigens, which makes them valuable in vaccine development.[14] They can modulate the activity of immune cells, including T cells and antigen-presenting cells, to induce either pro-inflammatory or anti-inflammatory responses.[14][15]

Quantitative Data on Saponin Activity

The following tables summarize representative quantitative data from studies on saponin-rich extracts and individual saponin compounds. This data illustrates the typical potency and efficacy observed for this class of molecules.

Table 1: In Vitro Anti-Cancer Effects of Saponins

| Compound/Fraction | Cell Line | Assay | Result | Reference |

|---|---|---|---|---|

| Saponin-rich fraction (Helianthus annuus) | MCF-7 (Breast Cancer) | MTT Assay | IC₅₀: 2 µg/mL | [10] |

| Timosaponin AIII | HCT-15 (Colon Cancer) | Tumor Growth Inhibition (in vivo) | 37.3% reduction at 5 mg/kg |[6] |

Table 2: Anti-Inflammatory Effects of Saponins

| Effect | Target Cytokine/Mediator | Mechanism | Reference |

|---|---|---|---|

| Reduction of Pro-inflammatory Cytokines | IL-1β, IL-6, TNF-α | Downregulation of mRNA expression | [8] |

| Inhibition of Inflammatory Pathways | NF-κB, iNOS, COX-2 | Suppression of signaling pathway activation |[8][12] |

Key Signaling Pathways and Mechanisms of Action

The pharmacological effects of saponins are underpinned by their interaction with various cellular signaling pathways. The following diagrams illustrate the most common mechanisms.

Caption: Saponin-induced extrinsic apoptosis pathway via caspase activation.

Caption: Anti-inflammatory mechanism via inhibition of the NF-κB pathway.

Caption: Anti-angiogenesis mechanism via inhibition of VEGFR-2 signaling.

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the study of saponins. These protocols can be adapted for the specific investigation of this compound.

MTT Assay for Cell Viability and Proliferation

This colorimetric assay is used to assess the cytotoxic or anti-proliferative effects of a compound.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.

-

Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the control. The IC₅₀ value (the concentration at which 50% of cell growth is inhibited) can be determined using non-linear regression analysis.

Caption: Workflow for the MTT cell viability assay.

ELISA for Caspase and Cytokine Quantification

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify specific proteins like caspases or cytokines from cell lysates or supernatants.

-

Sample Preparation: Culture cells and treat them with this compound as described above. For cytokine analysis, collect the cell culture supernatant. For intracellular proteins like caspases, lyse the cells using an appropriate lysis buffer.

-

Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the target protein (e.g., anti-caspase-3 or anti-TNF-α) and incubate overnight.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA or non-fat milk solution) for 1-2 hours.

-

Sample Incubation: Add prepared standards and samples to the wells and incubate for 2 hours.

-

Detection Antibody: Wash the plate and add a biotinylated detection antibody specific to the target protein. Incubate for 1-2 hours.

-

Enzyme Conjugate: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes.

-

Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). A color change will develop in proportion to the amount of bound protein.

-

Reaction Stoppage and Reading: Stop the reaction with a stop solution (e.g., sulfuric acid) and measure the absorbance at 450 nm.

-

Analysis: Generate a standard curve from the standards and use it to calculate the concentration of the target protein in the samples.

Reverse Transcription Quantitative PCR (RT-qPCR)

RT-qPCR is used to measure the mRNA expression levels of specific genes (e.g., BAX, Bcl-2, caspase-3, TNF-α).[8][9]

-

RNA Extraction: Treat cells with this compound, then harvest them and extract total RNA using a commercial kit (e.g., TRIzol or column-based kits).

-

RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

-

Reverse Transcription (cDNA Synthesis): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) or a probe-based system. A housekeeping gene (e.g., GAPDH or β-actin) is used for normalization.

-

Analysis: Analyze the amplification data. The relative expression of the target gene is typically calculated using the 2-ΔΔCt method, comparing the treated samples to the untreated control.

Conclusion and Future Directions

While specific pharmacological data for this compound remains to be established, its classification as a triterpenoid saponin places it within a class of compounds with profound and well-documented anti-cancer, anti-inflammatory, and immunomodulatory potential. The mechanisms, quantitative effects, and experimental protocols detailed in this guide provide a solid foundation and a strategic roadmap for future research.

It is recommended that subsequent investigations focus on isolating pure this compound and systematically evaluating its activity using the established assays described herein. Such research will be crucial in elucidating its specific therapeutic potential and advancing its development from a natural compound to a potential clinical candidate.

References

- 1. This compound | C41H66O13 | CID 14101171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Saponin Synthesis and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological and Pharmacological Effects of Synthetic Saponins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Saponins in Cancer Treatment: Current Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Saponins from Chinese Medicines as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Therapeutic Effects of Saponins for the Prevention and Treatment of Cancer by Ameliorating Inflammation and Angiogenesis and Inducing Antioxidant and Apoptotic Effects in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Anticancer effect of saponin rich fraction from helianthus annuus [wisdomlib.org]

- 11. The anti-inflammatory effects of saponins from natural herbs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Critical review on anti-inflammation effects of saponins and their molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Elucidating the Mechanisms of Action of Saponin-Derived Adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

HN-saponin F: A Comprehensive Technical Review of Its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

HN-saponin F, also known as Pulsatilla saponin B, is a triterpenoid saponin that has garnered significant interest in the scientific community for its diverse pharmacological activities. Primarily isolated from medicinal plants such as Lonicera macranthoides, Sanguisorba officinalis, and Iris nepalensis, this natural compound has demonstrated notable anti-inflammatory and anticancer properties.[1][2][3] This technical guide provides a comprehensive review of the existing literature on this compound, with a focus on its mechanisms of action, quantitative biological data, and the experimental protocols used to elucidate its therapeutic potential.

Chemical and Physical Properties

This compound is a complex molecule with the chemical formula C41H66O13. A detailed understanding of its structure is crucial for elucidating its biological activities and for the potential synthesis of novel derivatives with enhanced therapeutic efficacy.

| Property | Value | Source |

| Molecular Formula | C41H66O13 | PubChem |

| Molecular Weight | 766.98 g/mol | PubChem |

| Synonyms | Pulsatilla saponin B | GlpBio |

| CAS Number | 39524-13-5 | GlpBio |

Anti-inflammatory Activity

This compound has been shown to possess significant anti-inflammatory effects, primarily through the modulation of key signaling pathways involved in the inflammatory response. Saponins, in general, are known to exert their anti-inflammatory effects by regulating pathways such as NF-κB and MAPK, and by inhibiting the production of pro-inflammatory mediators.

Mechanism of Action: Inhibition of NF-κB and MAPK Signaling Pathways

The anti-inflammatory activity of saponins, including those from the Pulsatilla genus to which this compound belongs, is often attributed to their ability to suppress the activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are central to the production of pro-inflammatory cytokines and enzymes.

The general mechanism involves the inhibition of IκBα phosphorylation, which prevents the nuclear translocation of the p65 subunit of NF-κB. This, in turn, downregulates the expression of NF-κB target genes, including those encoding for inflammatory cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes such as iNOS and COX-2. Similarly, the inhibition of the phosphorylation of key MAPK proteins like p38, ERK, and JNK contributes to the overall anti-inflammatory effect.

Caption: General signaling pathway illustrating the anti-inflammatory mechanism of saponins.

Anticancer Activity

Pulsatilla saponins, including this compound (Pulsatilla saponin B), have demonstrated significant anticancer activities against a range of cancer cell lines.[4] The primary mechanisms underlying these effects are the induction of apoptosis and cell cycle arrest.

Quantitative Anticancer Data

While specific data for this compound is limited in the readily available literature, studies on closely related Pulsatilla saponins provide valuable insights into its potential potency. For instance, Pulsatilla saponin A (PSA) and Pulsatilla saponin D (PSD) have shown significant cytotoxic effects.

| Saponin | Cell Line | IC50 (µg/mL) | Reference |

| Pulsatilla saponin A | NCI-H460 | 7.9 | [5] |

| Pulsatilla saponin D | NCI-H460 | 5.2 | [5] |

These values suggest that saponins from Pulsatilla are potent anticancer agents, and it is highly probable that this compound exhibits similar activity.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Pulsatilla saponins have been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. This involves the regulation of key apoptotic proteins such as the Bcl-2 family and caspases. Furthermore, these saponins can cause cell cycle arrest, preventing the proliferation of cancer cells. For example, Pulsatilla saponin A has been observed to cause G2/M phase arrest in cancer cells.

Caption: Proposed anticancer mechanism of Pulsatilla saponins.

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of research. Below are summaries of common methodologies used in the study of saponins like this compound.

Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effects of this compound on cancer cells.

-

Method:

-

Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Dissolve the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.

-

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

-

Objective: To quantify the induction of apoptosis by this compound.

-

Method:

-

Treat cancer cells with this compound at various concentrations for a defined time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

-

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

-

Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.

-

Method:

-

Treat cells with this compound for a specific duration.

-

Harvest the cells and fix them in cold 70% ethanol.

-

Wash the fixed cells with PBS and treat them with RNase A to remove RNA.

-

Stain the cells with Propidium Iodide (PI).

-

Analyze the DNA content of the cells using a flow cytometer.

-

The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.

-

Western Blot Analysis

-

Objective: To investigate the effect of this compound on the expression of specific proteins in signaling pathways.

-

Method:

-

Treat cells with this compound and lyse them to extract total protein.

-

Determine the protein concentration using a BCA assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., p-p65, p-IκBα, Bcl-2, Bax, Caspase-3) overnight at 4°C.

-

Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Caption: A typical experimental workflow for investigating the bioactivity of this compound.

Conclusion and Future Directions

This compound is a promising natural compound with significant anti-inflammatory and anticancer potential. The available literature, primarily on related Pulsatilla saponins, strongly suggests that its therapeutic effects are mediated through the modulation of critical cellular signaling pathways such as NF-κB and MAPK, and the induction of apoptosis and cell cycle arrest in cancer cells.

Future research should focus on several key areas to fully realize the therapeutic potential of this compound:

-

In-depth Pharmacological Studies: More extensive studies are needed to specifically quantify the bioactivities of pure this compound, including determining its IC50 values against a wider range of cancer cell lines and its efficacy in various in vivo models of inflammation and cancer.

-

Mechanism of Action: Further elucidation of the precise molecular targets of this compound is crucial. This includes identifying direct binding partners and understanding the upstream events that lead to the modulation of the NF-κB and MAPK pathways.

-

Pharmacokinetics and Safety: Comprehensive studies on the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of this compound are necessary to assess its drug-like properties and to establish a safety profile for potential clinical applications.

-

Structural Modification and Drug Development: The chemical structure of this compound provides a scaffold for the synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic properties.

References

- 1. Synthesis, Biological Evaluation, and Mode of Action of Pulsatilla Saponin D Derivatives as Promising Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antitumor activity of Pulsatilla chinensis (Bunge) Regel saponins in human liver tumor 7402 cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Early Studies on HN-saponin F: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

HN-saponin F, a triterpenoid saponin, has been identified in medicinal plants such as Lonicera macrantha and Sanguisorba officinalis. Early research into this compound, also known as Pulsatilla saponin B, has laid the groundwork for understanding its chemical properties and potential biological activities. This technical guide provides a comprehensive overview of the foundational studies on this compound, detailing its isolation, structural characterization, and initial biological evaluations. The information is presented to aid researchers and professionals in drug development in their exploration of this and similar natural products.

Chemical and Physical Properties

Based on available data, the fundamental properties of this compound are summarized below. This information is critical for its extraction, purification, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₄₁H₆₆O₁₃ | PubChem |

| Molecular Weight | 767.0 g/mol | PubChem |

| CAS Number | 39524-13-5 | PubChem |

| Aglycone | Hederagenin | Inferred from related saponins |

| Sugar Moieties | Glucose, Arabinose | Inferred from related saponins |

Early Experimental Protocols

While the full text of the original isolation paper by Wagner et al. (1982) is not widely available, this section outlines a generalized experimental workflow for the isolation and structural elucidation of triterpenoid saponins like this compound, based on common methodologies from that era and subsequent studies on related compounds.

Workflow for Isolation and Purification

Figure 1. Generalized workflow for the isolation and purification of this compound.

1. Extraction:

-

Plant Material: Dried and powdered plant material (e.g., roots or aerial parts of Lonicera macrantha).

-

Solvent: Extraction is typically performed with a polar solvent such as methanol or ethanol at room temperature or under reflux. This is repeated multiple times to ensure exhaustive extraction.

-

Procedure: The plant material is macerated or percolated with the solvent. The resulting extracts are combined and concentrated under reduced pressure to yield a crude extract.

2. Partitioning:

-

Purpose: To separate saponins from other classes of compounds.

-

Procedure: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol. Saponins are typically enriched in the n-butanol fraction.

3. Chromatographic Purification:

-

Initial Separation: The n-butanol fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform-methanol or a similar solvent system. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fine Purification: Fractions containing the target saponin are further purified using techniques like Sephadex LH-20 column chromatography and preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Structural Elucidation Workflow

Figure 2. Methodological approach for the structural elucidation of this compound.

-

Acid Hydrolysis: The purified saponin is hydrolyzed with an acid (e.g., HCl or H₂SO₄) to cleave the glycosidic bonds, yielding the aglycone and sugar moieties.

-

Identification of Aglycone and Sugars: The aglycone is identified by comparison of its spectral data (NMR, MS) with known compounds. The sugars are identified by techniques such as gas chromatography (GC) of their derivatized forms.

-

Spectroscopic Analysis:

-

Mass Spectrometry (MS): Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS) is used to determine the molecular weight and fragmentation pattern, which helps in deducing the sugar sequence.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to identify the aglycone and sugar residues. 2D NMR techniques (COSY, HMQC, HMBC) are employed to establish the connectivity of the sugar units and their attachment points to the aglycone.

-

Biological Activities of this compound and Related Saponins

While specific quantitative data for the biological activities of this compound are limited in early literature, studies on related Pulsatilla saponins provide insights into its potential therapeutic effects.

Cytotoxic Activity

Table 1: Cytotoxic Activities of Related Pulsatilla Saponins

| Saponin | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pulsatilla saponin D | A549 (Lung) | 2.8 - 6.0 | [1][2] |

| SMMC-7721 (Hepatocellular) | 4.4 | [1] | |

| BGC-823 (Gastric) | 7.2 | [1] | |

| HCT-116 (Colon) | 1.7 (for derivative) | [2] | |

| Oleanolic acid 3-O-α-L-rhamnopyranosyl-(1 → 2)-[β-D-glucopyranosyl-(1 → 4)]-α-L-arabinopyranoside | A549 (Lung) | Not specified, but most potent | [3] |

| SGC-7901 (Gastric) | Not specified, but most potent | [3] |

Anti-inflammatory Activity

Saponins from Pulsatilla species have been shown to possess anti-inflammatory properties, primarily through the inhibition of key inflammatory signaling pathways.

Potential Anti-inflammatory Signaling Pathway of this compound

Figure 3. Postulated anti-inflammatory mechanism of this compound.

Studies on total saponins from Pulsatilla chinensis have demonstrated the inhibition of the NF-κB and STAT3 signaling pathways[4][5]. This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It is plausible that this compound contributes to this anti-inflammatory effect.

Conclusion

Early studies, although not providing exhaustive quantitative data, have established this compound as a hederagenin-type triterpenoid saponin with potential cytotoxic and anti-inflammatory activities. The generalized protocols for its isolation and structural elucidation provide a solid foundation for researchers to work with this compound. Further investigation is warranted to determine the specific quantitative biological activities of pure this compound and to fully elucidate its mechanisms of action, particularly its effects on signaling pathways implicated in cancer and inflammation. This foundational knowledge is invaluable for the future development of this compound as a potential therapeutic agent.

References

- 1. Cytotoxicity, Hemolytic Toxicity, and Mechanism of Action of Pulsatilla Saponin D and Its Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Biological Evaluation, and Mode of Action of Pulsatilla Saponin D Derivatives as Promising Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxic activity of Pulsatilla chinensis saponins and their structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pulsatilla saponin inhibits the proliferation of keratinocytes and ameliorates imiquimod-induced psoriasis through the NF-κB and STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pulsatilla saponin inhibits the proliferation of keratinocytes and ameliorates imiquimod-induced psoriasis through the NF-κB and STAT3 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

HN-saponin F: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

HN-saponin F is a triterpenoid saponin isolated from Hedera nepalensis K.Koch (Araliaceae), a plant with a history of use in traditional medicine. As a member of the diverse saponin family, this compound is of increasing interest to the scientific community for its potential pharmacological activities. This technical guide provides a detailed overview of the available information on this compound, including its chemical identifiers, and discusses its likely biological activities and mechanisms of action based on current research on related saponins.

Core Identifiers and Chemical Properties

A clear identification of a chemical compound is crucial for research and development. The following table summarizes the key identifiers and physicochemical properties of this compound.

| Identifier Type | Value | Reference |

| CAS Number | 39524-13-5 | |

| PubChem CID | 14101171 | |

| Molecular Formula | C₄₁H₆₆O₁₃ | |

| Molecular Weight | 767.0 g/mol | |

| IUPAC Name | [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

| Synonyms | Olean-12-en-28-oic acid, 3-(alpha-L-arabinopyranosyloxy)-23-hydroxy-, beta-D-glucopyranosyl ester, (3beta,4alpha)- |

Potential Biological Activities and Mechanism of Action

While specific experimental data on the biological activities of this compound are limited, the broader class of saponins, particularly those isolated from Hedera species, have demonstrated significant pharmacological potential, including cytotoxic and anti-inflammatory effects.

Cytotoxic and Pro-Apoptotic Activity

Saponins are well-documented for their cytotoxic effects against various cancer cell lines. Research on other saponins isolated from Hedera nepalensis has provided insights into their potential anticancer properties. For instance, hederagenin 3-O-α-L-arabinopyranoside and pulsatilla saponin A have shown significant growth inhibition in human non-small-cell lung cancer cells (A549) with IC50 values of 13.69 ± 1.29 μg/ml and 2.80 ± 0.94 μg/ml, respectively. The mechanism underlying this cytotoxicity was found to be the induction of apoptosis.[1]

The general mechanism of saponin-induced apoptosis often involves the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Saponins can modulate the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein BAX. This shift in balance disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which ultimately leads to programmed cell death.[2][3]

Caption: Proposed apoptotic signaling pathway induced by this compound.

Anti-inflammatory Activity

Inflammation is a key process in many diseases, and its modulation is a significant therapeutic strategy. Saponins have been shown to possess potent anti-inflammatory properties. The primary mechanism for this activity is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways.[4][5]

In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB protein is phosphorylated and degraded, allowing the NF-κB dimer (p50/p65) to translocate to the nucleus. In the nucleus, NF-κB promotes the transcription of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6) and enzymes like iNOS and COX-2. Saponins can inhibit the phosphorylation of IκB, thereby preventing NF-κB activation.[4][5] Similarly, saponins can suppress the phosphorylation of key kinases in the MAPK pathway (e.g., ERK, JNK, p38), which also play a crucial role in regulating the expression of inflammatory mediators.[4]

Caption: Inhibition of NF-κB and MAPK signaling by this compound.

Experimental Protocols

Isolation and Purification of this compound

The following is a general protocol for the extraction and isolation of saponins from Hedera species, which can be adapted for the specific purification of this compound.

1. Extraction:

-

Dried and powdered leaves of Hedera nepalensis are extracted with 70% ethanol or methanol at room temperature or under reflux.[6][7]

-

The solvent is evaporated under reduced pressure to obtain a crude extract.

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol. Saponins are typically enriched in the n-butanol fraction.[6]

2. Chromatographic Purification:

-

The n-butanol fraction is subjected to column chromatography on silica gel or Diaion HP-20.[7]

-

Elution is performed with a gradient of chloroform-methanol-water or ethanol-water.

-

Fractions are collected and monitored by thin-layer chromatography (TLC), spraying with a solution of 10% sulfuric acid in ethanol followed by heating to visualize the saponin spots.[7]

-

Fractions containing compounds with similar TLC profiles are pooled.

-

Further purification of the pooled fractions is achieved by repeated column chromatography, including Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to yield pure this compound.[6]

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of this compound can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: Cancer cell lines (e.g., A549, HeLa, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The medium is then replaced with fresh medium containing various concentrations of this compound (typically ranging from 1 to 100 µg/mL) and incubated for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Incubation: After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C. The MTT is reduced by metabolically active cells to form insoluble formazan crystals.

-

Solubilization and Measurement: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The cell viability is calculated as a percentage of the control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Conclusion

This compound, a triterpenoid saponin from Hedera nepalensis, represents a promising natural product for further investigation. Based on the activities of related saponins, it is likely to possess significant cytotoxic and anti-inflammatory properties. The proposed mechanisms of action, involving the induction of apoptosis in cancer cells and the inhibition of key inflammatory signaling pathways, provide a strong rationale for its potential therapeutic applications. Further studies are warranted to isolate and characterize this compound in larger quantities, to definitively determine its specific biological activities and to elucidate its precise molecular targets. This will be crucial for unlocking its full potential in the development of novel therapeutic agents.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Sasanquasaponin from Camellia oleifera Abel Exerts an Anti-Inflammatory Effect in RAW 264.7 Cells via Inhibition of the NF-κB/MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Saikosaponin a and its epimer saikosaponin d exhibit anti-inflammatory activity by suppressing activation of NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Potential Anti-tumor Effects and Apoptosis-inducing Mechanisms of Saponins: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterisation of saponins from Hedera nepalensis in Vietnam northwest mountainous areas with the aid of high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

"HN-saponin F molecular formula and weight"

This guide provides a detailed examination of HN-saponin F, a triterpenoid saponin, intended for researchers, scientists, and professionals in drug development. It covers the molecule's physicochemical properties, general experimental protocols for its isolation and characterization, and an overview of the biological pathways commonly modulated by saponins.

Physicochemical Properties of this compound

This compound is a complex glycoside with a triterpenoid aglycone backbone. Its fundamental molecular and physical characteristics are summarized below.

| Property | Value | Citation |

| Molecular Formula | C₄₁H₆₆O₁₃ | [1] |

| Molecular Weight | 767.0 g/mol | [1] |

| Monoisotopic Mass | 766.45034216 Da | [1] |

| IUPAC Name | [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | [1] |

| Natural Sources | Lonicera macrantha, Sanguisorba officinalis | [1] |

Experimental Protocols

Extraction of Crude Saponins

This process involves the initial extraction of saponins from dried and powdered plant material using polar solvents.

-

Objective: To extract a broad range of saponins from plant tissue.

-

Procedure:

-

Air-dry the plant material (e.g., roots, leaves) and grind it into a fine powder to increase the surface area for extraction.

-

Perform a defatting step by macerating the powder with a non-polar solvent like n-hexane or petroleum ether to remove lipids and other lipophilic compounds. Discard the solvent.[2]

-

Extract the defatted plant material with a polar solvent such as methanol, ethanol, or an aqueous-alcoholic mixture.[2][3][4] This can be done using methods like maceration, Soxhlet extraction, or ultrasound-assisted extraction for improved efficiency.[3]

-

Heat the mixture in a water bath, for instance at 55°C for 4 hours with continuous stirring, to facilitate the extraction process.[5]

-

Filter the mixture to separate the liquid extract from the solid plant residue. The residue can be re-extracted multiple times to maximize the yield.[4][5]

-

Combine the filtrates and concentrate the crude extract under reduced pressure using a rotary evaporator.

-

Purification of Saponins

The crude extract contains a complex mixture of compounds. Column chromatography is a standard technique for isolating and purifying individual saponins.

-

Objective: To separate individual saponins from the crude extract.

-

Procedure:

-

Dissolve the concentrated crude extract in a minimal amount of the initial mobile phase.

-

Prepare a chromatography column packed with a stationary phase, such as silica gel or C18 reversed-phase silica.[3]

-

Load the dissolved extract onto the column.

-

Elute the column with a gradient of solvents, typically starting with a less polar solvent system (e.g., chloroform-methanol) and gradually increasing the polarity (e.g., by increasing the methanol concentration).

-

Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).[2]

-

Combine fractions containing the purified saponin of interest, as identified by TLC, and evaporate the solvent. Further purification may be achieved using High-Performance Liquid Chromatography (HPLC).[6][7]

-

Structural Characterization

The structure of the purified saponin is elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[8]

-

Objective: To determine the precise chemical structure, including the aglycone, sugar moieties, and their linkages.

-

Mass Spectrometry (MS):

-

Utilize High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) to determine the accurate molecular weight and molecular formula of the saponin.[6]

-